Cas no 22839-47-0 (Aspartame)

アスパルテーム(Aspartame)は、人工甘味料の一種であり、L-フェニルアラニンとL-アスパラギン酸から構成されるジペプチドエステルである。その甘味度は砂糖の約200倍と高く、低カロリーであるため、ダイエット飲料や食品添加物として広く利用されている。化学的には安定性が高く、酸性条件下でも甘味を保持する特性を持つ。また、代謝過程でフェニルアラニンを生成するため、フェニルケトン尿症(PKU)患者には注意が必要である。アスパルテームは、味質が砂糖に近く、後味の不快感が少ないことが特徴で、食品工業において重要な甘味料として位置づけられている。

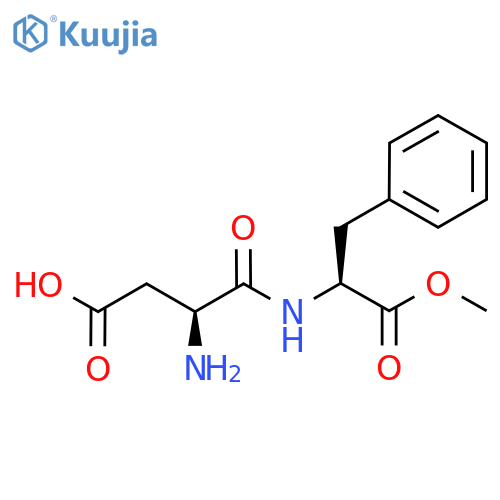

Aspartame structure

商品名:Aspartame

Aspartame 化学的及び物理的性質

名前と識別子

-

- Aspartame

- Equal

- L-alpha-aspartyl-L-phenylalanine-methylester

- L-Aspartyl-L-phenylalanine methyl ester

- L-Phenylalanine, N-L-alpha-aspartyl-, 1-methyl ester

- Nutrasweet

- (S)-3-Amino-4-(((S)-1-methoxy-1-oxo-3-phenylpropan-2-yl)amino)-4-oxobutanoic acid

- (S)-3-Amino-4-((S)-1-methoxy-1-oxo-3-phenylpropan-2-ylamino)-4-oxobutanoic acid

- ASPARTAME(P)

- OTAVA-BB 4435021

- APM

- ASPARTAM

- Asp-Phe methyl ester

- Asp-Phe-Ome

- canderel

- E 951

- H-Asp-Phe-OMe

- mer

- N-(L-α-Aspartyl)-L-phenylalanine methyl ester

- N-L-α-Aspartyl-L-phenylalanine 1-Methyl Ester

- tri-sweet

- Zero-Cal

- Lepcu DDH-20

- WAKO017-22611

- 湖北阿斯巴甜生产厂家

- Aspartamum

- Aspartamo

- Aspartylphenylalanine methyl ester

- Dipeptide sweetener

- Methyl aspartylphenylalanate

- Sweet dipeptide

- 1-Methyl N-L-alpha-aspartyl-L-phenylalanate

- Aspartam [INN-French]

- Aspartame, L,L-alpha-

- Aspartamum [INN-Latin]

- Aspartamo [INN-Spanish]

- N-L-alpha-Aspartyl-L-phenylalanine 1-methyl ester

- 3-Amino-N-(alpha-methoxycarbonylphenethyl) succinamic a

-

- MDL: MFCD00002724

- インチ: 1S/C14H18N2O5/c1-21-14(20)11(7-9-5-3-2-4-6-9)16-13(19)10(15)8-12(17)18/h2-6,10-11H,7-8,15H2,1H3,(H,16,19)(H,17,18)/t10-,11-/m0/s1

- InChIKey: IAOZJIPTCAWIRG-QWRGUYRKSA-N

- ほほえんだ: O(C([H])([H])[H])C([C@]([H])(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])N([H])C([C@]([H])(C([H])([H])C(=O)O[H])N([H])[H])=O)=O

- BRN: 2223850

計算された属性

- せいみつぶんしりょう: 294.12200

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 21

- 回転可能化学結合数: 8

- 複雑さ: 380

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -2.7

- 互変異性体の数: 2

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 119

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.2051 (rough estimate)

- ゆうかいてん: 248-250 ºC

- ふってん: 535.8°C at 760 mmHg

- 屈折率: 14.5 ° (C=4, 15mol/L Formic Acid)

- すいようせい: Soluble in formic acid, dimethyl sulfoxide. Sparingly soluble in water and ethanol.

- あんていせい: Stable. Incompatible with strong oxidizing agents.

- PSA: 118.72000

- LogP: 0.78010

- マーカー: 839

- ひせんこうど: 15.5 º (c=4, 15N formic acid)

Aspartame セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H332-H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:2

- セキュリティの説明: S22-S24/25

- RTECS番号:WM3407000

- セキュリティ用語:S24/25

- TSCA:Yes

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Aspartame 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

Aspartame 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1026484-100g |

Aspartame |

22839-47-0 | 98% | 100g |

¥109 | 2023-04-14 | |

| BAI LING WEI Technology Co., Ltd. | 078978-10g |

Asp-Phe methyl ester |

22839-47-0 | 98% | 10g |

¥ 220 | 2022-04-26 | |

| BAI LING WEI Technology Co., Ltd. | A5139-1G |

Asp-Phe methyl ester |

22839-47-0 | ≥98% | 1G |

¥ 609 | 2022-04-26 | |

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0991839467-1g |

Aspartame |

22839-47-0 | 98% | 1g |

¥ 30.0 | 2024-07-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1026484-25g |

Aspartame |

22839-47-0 | 98% | 25g |

¥42 | 2023-04-14 | |

| BAI LING WEI Technology Co., Ltd. | 419216-5G |

Aspartame, 98%, for research |

22839-47-0 | 98% | 5G |

¥ 1075 | 2022-04-26 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009506-100g |

Aspartame |

22839-47-0 | 98% | 100g |

¥119 | 2023-09-09 | |

| Key Organics Ltd | AS-13889-5MG |

Aspartame |

22839-47-0 | >95% | 5mg |

£42.00 | 2025-02-09 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A801109-100g |

Aspartame |

22839-47-0 | 98% | 100g |

¥138.00 | 2022-09-03 | |

| Apollo Scientific | OR350295-100g |

N-L-alpha-Aspartyl-L-phenylalanine Methyl Ester |

22839-47-0 | 98% | 100g |

£15.00 | 2025-02-19 |

Aspartame サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:22839-47-0)Aspartame

注文番号:A816383

在庫ステータス:in Stock

はかる:25g

清らかである:99%

最終更新された価格情報:Friday, 30 August 2024 05:05

価格 ($):174.0

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:22839-47-0)阿斯巴甜 / 阿司帕坦

注文番号:LE3297170

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:42

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:22839-47-0)Aspartame

注文番号:LE18937

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:20

価格 ($):discuss personally

Aspartame 関連文献

-

1. Peptides. Part XXVII. Synthesis of five heptadecapeptides related to human gastrinK. L. Agarwal,G. W. Kenner,R. C. Sheppard J. Chem. Soc. C 1968 1384

-

2. Hydrolysis and binding of zinc to L-aspartyl-L-phenylalanine methyl esterMurray L. D. Touche,David R. Williams J. Chem. Soc. Dalton Trans. 1976 2001

-

Zhonghui Chen,Ziyu Lv,Zirong Lin,Jun Chen,Yifang Zhang,Cunli Wang,Guangyan Qing,Yifeng Sun,Zhenguo Chi J. Mater. Chem. B 2021 9 638

-

Masaru Mukai,Hiroyuki Minamikawa,Masaru Aoyagi,Masumi Asakawa,Toshimi Shimizu,Masaki Kogiso Soft Matter 2012 8 11979

-

5. Polypeptides. Part 17. Aminoxy-analogues of aspartame and gastrin C-terminal tetrapeptide amideMalcolm T. Briggs,John S. Morley J. Chem. Soc. Perkin Trans. 1 1979 2138

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:22839-47-0)Aspartame

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:22839-47-0)Aspartame

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ